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Compound of Interest

N-hydroxy-1-
Compound Name:
piperidinecarboximidamide

cat. No.: B1199650

N-hydroxy-1-piperidinecarboximidamide: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxy-1-piperidinecarboximidamide is a molecule of interest in medicinal chemistry,
demonstrating potential as a modulator of biological processes, including nitric oxide synthesis
and cancer cell proliferation. This technical guide provides a comprehensive overview of its
chemical and physical properties, detailed experimental protocols for its synthesis and
characterization, and an exploration of its known biological activities. The information is
intended to serve as a foundational resource for researchers engaged in the study and
application of this compound.

Chemical and Physical Properties

While extensive experimental data for N-hydroxy-1-piperidinecarboximidamide is not readily
available in the public domain, a combination of computed properties and data from closely
related analogs allows for a robust profile.

Structure and Identification
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Property Value Source

IUPAC Name ?;r:)iri:(izzi:j;fine-l_ PubChem[1]
CAS Number 29044-24-4 PubChem[1]
Molecular Formula C6H13N30 PubChem[1]
Molecular Weight 143.19 g/mol PubChem[1]
Canonical SMILES C1CCN(CC1)C(=NO)N PubChem[1]
INChi Key WDKQNCOIYGKYPL- PubChem[1]

UHFFFAOYSA-N

Physicochemical Properties (Computed)

Experimental values for properties such as melting point, boiling point, and pKa have not been

definitively reported. The following table summarizes computed data, which can provide useful

estimates for experimental design.

Property Predicted Value Source
XLogP3-AA 0.3 PubChem[1]
Hydrogen Bond Donor Count 2 PubChem[1]
Hydrogen Bond Acceptor

Count 2 PubChem[1]
Rotatable Bond Count 1 PubChem|[1]
Exact Mass 143.105862047 PubChem[1]
Topological Polar Surface Area  61.9 A2 PubChem[1]

ChemicalBook (for a related

Boiling Point 284.2+42.0°C
compound)[2]
ChemicalBook (for a related
pKa 15.44 + 0.50
compound)[2]
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Experimental Protocols

Detailed experimental protocols for the synthesis of N-hydroxy-1-piperidinecarboximidamide
are not widely published. However, based on general methods for the synthesis of related
amidoximes, two primary synthetic routes can be proposed.

Synthesis from Piperidine-1-carbonitrile

This method involves the reaction of a nitrile with hydroxylamine, a common and effective way
to form amidoximes.

Reaction Scheme:
Hydroxylamine,

Hydroxylamine
Ethanol/Water,
Piperidine-1-carbonitrile Reflux

Click to download full resolution via product page

N-hydroxy-1-piperidinecarboximidamide

Synthesis of N-hydroxy-1-piperidinecarboximidamide from piperidine-1-carbonitrile.

Detailed Protocol:

+ Reagents and Solvents:

o

Piperidine-1-carbonitrile

o

Hydroxylamine hydrochloride

Sodium carbonate

[¢]

Ethanol

[e]

Deionized water

o
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e Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve
hydroxylamine hydrochloride in a 3:2 mixture of ethanol and water. b. Add an equimolar
amount of sodium carbonate to the solution to liberate the free hydroxylamine. Stir for 15
minutes. c. To this mixture, add piperidine-1-carbonitrile (1 equivalent). d. Heat the reaction
mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer
chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature.
f. Remove the ethanol under reduced pressure using a rotary evaporator. g. The aqueous
residue is then extracted three times with ethyl acetate. h. Combine the organic layers, dry
over anhydrous sodium sulfate, and filter. i. Concentrate the filtrate under reduced pressure
to yield the crude product.

 Purification: a. The crude product can be purified by recrystallization from a suitable solvent
system, such as ethyl acetate/hexane, to yield pure N-hydroxy-1-
piperidinecarboximidamide.

Characterization

The identity and purity of the synthesized N-hydroxy-1-piperidinecarboximidamide should
be confirmed using standard analytical techniques.

Technique Expected Observations

Signals corresponding to the piperidine ring

1H NMR
protons and the N-OH and NH2 protons.
Resonances for the carbon atoms of the
13C NMR o o
piperidine ring and the carboximidamide carbon.
A molecular ion peak corresponding to the
Mass Spectrometry (MS) calculated molecular weight ([M+H]+ at m/z
144.11).
High-Performance Liquid Chromatography A single major peak indicating the purity of the
(HPLC) compound.

Biological Activity and Signaling Pathways
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N-hydroxy-1-piperidinecarboximidamide has been investigated for its potential biological
activities, primarily as an inhibitor of nitric oxide synthase and as an anticancer agent.

Nitric Oxide Synthase (NOS) Inhibition

Background: Nitric oxide (NO) is a critical signaling molecule involved in various physiological
and pathological processes. It is synthesized by a family of enzymes called nitric oxide
synthases (NOS). Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory
diseases and neurodegenerative disorders.

Mechanism of Action: N-hydroxy-1-piperidinecarboximidamide is postulated to act as an
inhibitor of NOS. The amidoxime functional group is a key feature that can interact with the
active site of the enzyme, potentially competing with the natural substrate, L-arginine.

Inhibition Pathway

Inhibitor

N-hydroxy-1-piperidinecarboximidamide NOS (Inhibited) Reduced Nitric Oxide)

Normal Physiological State

Substrate : Catalysis ={ Nitric Oxide ]

Click to download full resolution via product page

Proposed mechanism of Nitric Oxide Synthase (NOS) inhibition.

Experimental Protocol for NOS Inhibition Assay:
o Materials:

o Purified INOS enzyme

o L-arginine (substrate)

o NADPH (cofactor)
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[e]

Griess reagent (for NO detection)

(¢]

N-hydroxy-1-piperidinecarboximidamide (test compound)

[¢]

96-well microplates

Plate reader

[¢]

e Procedure: a. Prepare a reaction buffer containing appropriate concentrations of iINOS, L-
arginine, and NADPH. b. Add varying concentrations of N-hydroxy-1-
piperidinecarboximidamide to the wells of a 96-well plate. c. Initiate the reaction by adding
the enzyme mix to each well. d. Incubate the plate at 37°C for a specified time (e.g., 30
minutes). e. Stop the reaction and measure the amount of nitrite (a stable product of NO)
using the Griess reagent. f. Read the absorbance at 540 nm using a microplate reader. g.
Calculate the percentage of inhibition for each concentration of the test compound and
determine the IC50 value.

Anticancer Activity

Background: The antiproliferative effects of N-hydroxy-1-piperidinecarboximidamide have
been suggested, with preliminary studies indicating activity against certain cancer cell lines.

Experimental Protocol for In Vitro Anticancer Assay (MTT Assay):
o Materials:
o Cancer cell line (e.g., breast cancer cell line)
o Cell culture medium (e.g., DMEM) and supplements
o Fetal bovine serum (FBS)
o N-hydroxy-1-piperidinecarboximidamide
o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

o DMSO
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o 96-well cell culture plates

e Procedure: a. Seed the cancer cells in a 96-well plate at a suitable density and allow them to
adhere overnight. b. Treat the cells with various concentrations of N-hydroxy-1-
piperidinecarboximidamide and incubate for a specified period (e.g., 24, 48, or 72 hours).
c. After the incubation period, add MTT solution to each well and incubate for another 2-4
hours. d. Remove the medium and add DMSO to dissolve the formazan crystals. e. Measure
the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell
viability and determine the IC50 value.

Seed Cancer Cells
in 96-well Plate

Treat with N-hydroxy-1-
piperidinecarboximidamide

Gncubate for 24—72@

(Add MTT ReagenD

Solubilize Formazan
with DMSO

o)

Read Absorbance
at 570 nm

Calculate IC50 Value
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Workflow for assessing in vitro anticancer activity using the MTT assay.

Conclusion

N-hydroxy-1-piperidinecarboximidamide presents a scaffold with significant potential for
further investigation in drug discovery and development. While a complete experimental
dataset for its physicochemical properties is yet to be established, the available computed data
and the outlined synthetic and biological evaluation protocols provide a solid foundation for
researchers. Future work should focus on the experimental determination of its physical
properties, detailed spectroscopic characterization, and in-depth studies to elucidate its precise
mechanisms of action in biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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